2-(3,5-Difluorophenyl)propan-2-ol

Descripción

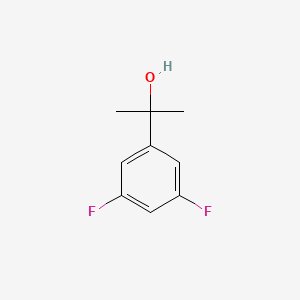

2-(3,5-Difluorophenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with fluorine atoms at the 3 and 5 positions. This compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of a tertiary alcohol.

Propiedades

Fórmula molecular |

C9H10F2O |

|---|---|

Peso molecular |

172.17 g/mol |

Nombre IUPAC |

2-(3,5-difluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10F2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3 |

Clave InChI |

FJQOZZAAYQEKMN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC(=CC(=C1)F)F)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents/Functional Groups | Key Differences | Biological/Chemical Impact | Source |

|---|---|---|---|---|

| 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol | 3,5-difluoro; 2-methyl; propan-1-ol | Methyl group at 2-position; primary alcohol | Increased lipophilicity; altered reactivity in nucleophilic reactions | |

| 2-(3,5-Dimethoxyphenyl)propan-2-ol | 3,5-dimethoxy; tertiary alcohol | Methoxy (electron-donating) vs. fluorine | Reduced electrophilicity; potential antioxidant properties | |

| 1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol | 3,5-difluoro; amino alcohol | Amino group vs. hydroxyl | Enhanced hydrogen bonding; potential CNS activity | |

| (2R)-2-(3,5-Difluorophenyl)propanoic acid | Carboxylic acid group | Acidic functional group | Improved solubility; potential as a chiral building block | |

| 2-(4-Fluoro-3,5-dimethylphenyl)propan-2-ol | 4-fluoro; 3,5-dimethyl; tertiary alcohol | Methyl groups enhance steric hindrance | Higher metabolic stability; industrial applications |

Electronic and Steric Effects

- Fluorine Substitution: The 3,5-difluoro pattern creates a symmetrical electron-withdrawing effect, polarizing the aromatic ring and enhancing reactivity in electrophilic substitution reactions compared to non-fluorinated or asymmetrically substituted analogs (e.g., 2,5-difluoro derivatives) .

- Tertiary Alcohol vs. Primary Alcohol : The tertiary alcohol group in 2-(3,5-Difluorophenyl)propan-2-ol reduces acidity (pKa ~19–20) compared to primary alcohols (pKa ~16–17), affecting its participation in hydrogen bonding and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Inferred) | 2-(3,5-Difluoro-2-methylphenyl)propan-1-ol | 2-(3,5-Dimethoxyphenyl)propan-2-ol |

|---|---|---|---|

| Molecular Formula | C9H10F2O | C10H12F2O | C11H16O3 |

| Molecular Weight (g/mol) | ~172.1 | 186.20 | 196.24 |

| LogP (Predicted) | ~2.1–2.5 | ~2.8 | ~1.5 |

| Solubility (Water) | Low | Very low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.